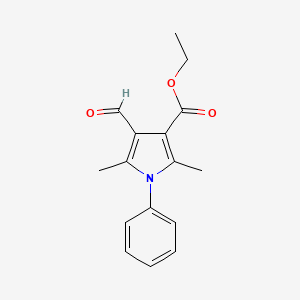
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
Descripción general
Descripción
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one is a synthetic organic compound belonging to the phenanthroline family. Phenanthrolines are heterocyclic compounds known for their applications in coordination chemistry, catalysis, and as ligands in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one typically involves the chlorination of 1-methyl-1,10-phenanthroline followed by oxidation. The reaction conditions may include:
Chlorination: Using reagents like thionyl chloride or phosphorus pentachloride.
Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Reactor Design: Using stainless steel reactors with temperature and pressure control.
Purification: Employing techniques like recrystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phenanthroline oxides.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline compounds.
Aplicaciones Científicas De Investigación
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one has various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one involves its interaction with molecular targets such as metal ions or biological macromolecules. The pathways may include:
Coordination Chemistry: Binding to metal ions to form stable complexes.
Biological Interactions: Inhibiting enzyme activity or modulating protein functions.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A parent compound with similar structural features.
2,9-Dimethyl-1,10-phenanthroline: A derivative with additional methyl groups.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl substitutions.
Uniqueness
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one is unique due to its specific chloro and methyl substitutions, which may impart distinct chemical and biological properties compared to other phenanthroline derivatives.
Propiedades
IUPAC Name |
9-chloro-1-methyl-1,10-phenanthrolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-16-11(17)7-5-9-3-2-8-4-6-10(14)15-12(8)13(9)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXDYYVBJXXVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C3=C(C=C2)C=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385865 | |
| Record name | 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29176-54-3 | |
| Record name | 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-CHLORO-1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)





![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1351241.png)
![N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B1351242.png)






